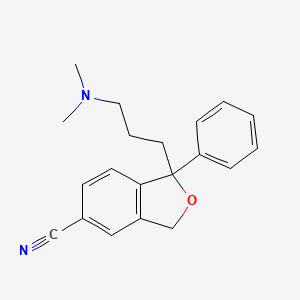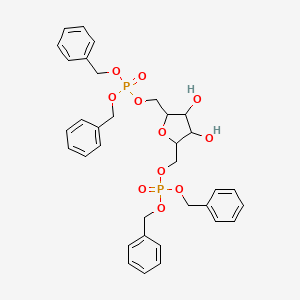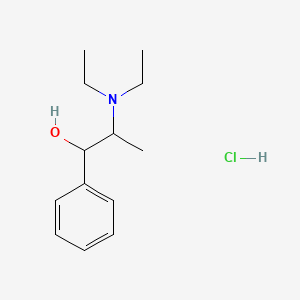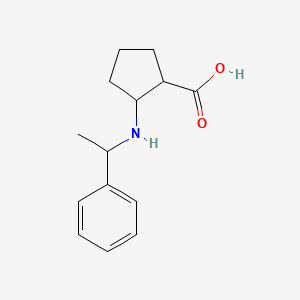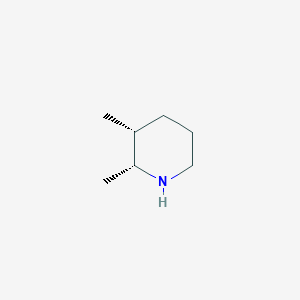
Rel-(2R,3R)-2,3-dimethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(2R,3R)-2,3-dimethylpiperidine is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its two chiral centers at the 2nd and 3rd positions of the piperidine ring, both of which are in the R configuration. The presence of these chiral centers makes it an interesting subject for stereoselective synthesis and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,3R)-2,3-dimethylpiperidine can be achieved through several methods. One common approach involves the diastereoselective synthesis using chiral catalysts or chiral auxiliaries. For instance, a fast and operationally facile one-step tandem strategy for the diastereoselective synthesis of related compounds has been developed using solid nano-catalysts like SiO2 nanoparticles . This method is environmentally favorable as it does not require organic solvents and involves low catalyst loading.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(2R,3R)-2,3-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Rel-(2R,3R)-2,3-dimethylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of fine chemicals, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism by which Rel-(2R,3R)-2,3-dimethylpiperidine exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Rel-(2R,3R)-2,3-dimethylpiperidine can be compared with other similar compounds, such as:
Rel-(2R,3R)-2,3-dihydroxy-2-methylbutanoic acid: This compound also has chiral centers and is used in asymmetric synthesis.
Rel-(2R,3R)-2,3-dihydromyricetin: Known for its antibacterial properties and studied for its effects on biofilm formation and virulence
The uniqueness of this compound lies in its specific chiral configuration and its versatile applications in various fields.
Propriétés
Formule moléculaire |
C7H15N |
|---|---|
Poids moléculaire |
113.20 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dimethylpiperidine |
InChI |
InChI=1S/C7H15N/c1-6-4-3-5-8-7(6)2/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1 |
Clé InChI |
DRLFSUDDXLQHJT-RNFRBKRXSA-N |
SMILES isomérique |
C[C@@H]1CCCN[C@@H]1C |
SMILES canonique |
CC1CCCNC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile](/img/structure/B12288620.png)
![Sodium;(13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-17-yl) sulfate](/img/structure/B12288628.png)
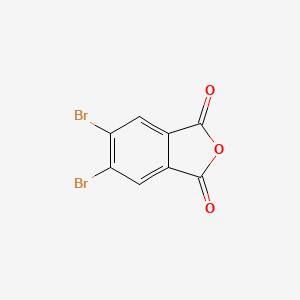
![16'-bromo-13'-ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12288654.png)

![[2-(2,3-Dihydro-1-benzofuran-4-yl)cyclopropyl]methanamine](/img/structure/B12288680.png)

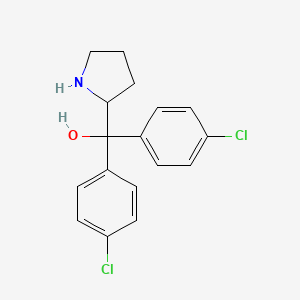
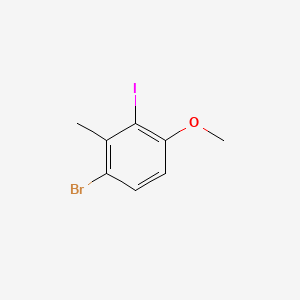
![(+/-)-Methyl-4-t-butoxycarbonylamino-3-(1-ethylpropyl)-4,5,6,6a-tetrahydro-3ah-cyclopenta [d]isoxazole-6-carboxylate](/img/structure/B12288699.png)
